![molecular formula C24H15ClO4 B14957284 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957284.png)
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by the presence of a furan ring fused to a chromenone structure, with additional chlorophenyl and methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which is then subjected to cyclization reactions to form the furochromenone core . The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups such as nitro or amino groups.
Scientific Research Applications
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as light absorption and emission characteristics.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound is a precursor in the synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one.
3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: A structural derivative with similar functional groups.
4-chlorochalcone: Another related compound with a similar core structure.
Uniqueness
This compound is unique due to its fused furochromenone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H15ClO4 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methoxyphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H15ClO4/c1-27-17-8-4-14(5-9-17)18-11-24(26)29-23-12-22-20(10-19(18)23)21(13-28-22)15-2-6-16(25)7-3-15/h2-13H,1H3 |
InChI Key |
KEEMXGQHCFDBFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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